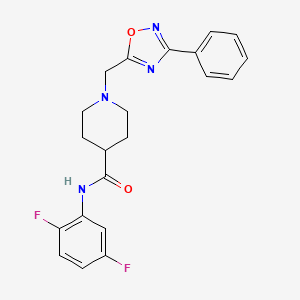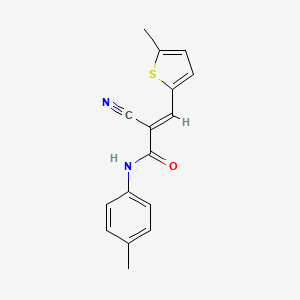
(E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide, also known as CMTPX, is a fluorescent probe that has been widely used in scientific research. It is commonly used as a tool to study cellular processes, including cell migration, adhesion, and proliferation. CMTPX is a useful tool in the field of cell biology and has numerous applications in scientific research.
作用機序
The mechanism of action of (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide involves the interaction of the probe with cellular components. (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide is taken up by cells and accumulates in the mitochondria. The probe is then oxidized by mitochondrial enzymes, resulting in the formation of a fluorescent product. The fluorescence of (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide is proportional to the mitochondrial membrane potential, which can be used to monitor changes in cellular metabolism and energy production.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide has been shown to have minimal effects on cellular metabolism and physiology. The probe is non-toxic and does not affect cell viability or proliferation. (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide has been used in a variety of cell types, including cancer cells, immune cells, and stem cells, with no adverse effects reported.
実験室実験の利点と制限
One of the main advantages of (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide is its fluorescence properties, which allow for the monitoring of cellular processes in real-time. (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide is also non-toxic and has minimal effects on cellular metabolism and physiology. However, (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide is relatively expensive compared to other fluorescent probes, which can limit its use in some experiments.
将来の方向性
There are numerous future directions for the use of (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide in scientific research. One potential application is in the study of mitochondrial dysfunction in disease. (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide can be used to monitor changes in mitochondrial membrane potential, which is a hallmark of mitochondrial dysfunction. Another potential application is in the study of stem cell differentiation. (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide can be used to label stem cells, and the fluorescence of the probe can be used to monitor changes in cellular metabolism and differentiation. Overall, (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide is a versatile tool in the field of cell biology and has numerous applications in scientific research.
合成法
The synthesis of (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide involves several steps. The first step is the synthesis of 5-methyl-2-thiophenecarboxylic acid, which is then converted to 5-methyl-2-thiophenemethanol. This intermediate is then reacted with 4-methylbenzoyl chloride to form 4-methylphenyl-5-methyl-2-thiophenecarboxylate. The final step involves the reaction of 4-methylphenyl-5-methyl-2-thiophenecarboxylate with cyanoacetic acid to form (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide.
科学的研究の応用
(E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide has been widely used in scientific research as a fluorescent probe to study cellular processes. One of the most common applications of (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide is in the study of cell migration. (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide can be used to label cells, and the movement of these cells can be monitored using fluorescence microscopy. This technique has been used to study the migration of cancer cells, immune cells, and stem cells.
特性
IUPAC Name |
(E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-3-6-14(7-4-11)18-16(19)13(10-17)9-15-8-5-12(2)20-15/h3-9H,1-2H3,(H,18,19)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZRYNPWJBWCBK-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(S2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(S2)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2747620.png)
![2-((6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2747622.png)

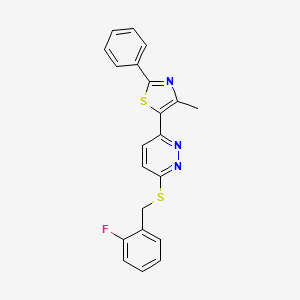
![N-(3,4-dimethylphenyl)-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2747627.png)

![7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2747630.png)
![1,3-dimethyl-2,4-dioxo-7-propyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2747631.png)
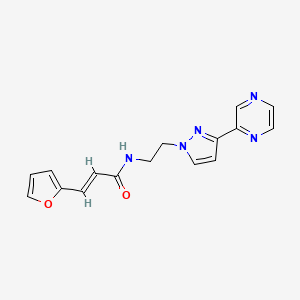
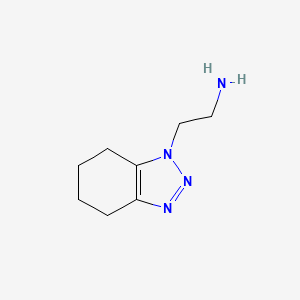
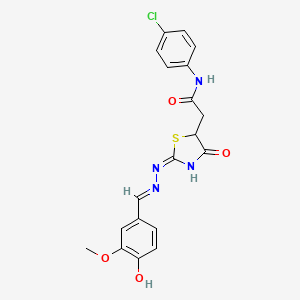
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2747638.png)
![4-ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2747641.png)
